molecular formula C8H16ClNO B6185646 1-{3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride CAS No. 2624137-48-8

1-{3-methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride

Cat. No.: B6185646
CAS No.: 2624137-48-8
M. Wt: 177.7
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Description

1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine hydrochloride is a chemical compound with the molecular formula C_8H_14NO_2Cl It is a derivative of bicyclic compounds and contains a nitrogen atom bonded to a methylene group, which is further substituted with a hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with the bicyclic compound 3-methyl-2-oxabicyclo[3.1.1]heptane.

  • Nucleophilic Substitution: The compound undergoes nucleophilic substitution with an amine source, such as ammonia or an amine derivative, to introduce the amino group.

  • Acidification: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to simpler derivatives.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used in biological studies to investigate the effects of bicyclic compounds on biological systems.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic structures.

  • Amine hydrochlorides: Other amine derivatives with hydrochloride salts.

Uniqueness: 1-{3-Methyl-2-oxabicyclo[311]heptan-1-yl}methanamine hydrochloride is unique due to its specific structural features, such as the presence of the methyl group and the oxabicyclo[311]heptane ring

Properties

CAS No.

2624137-48-8

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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